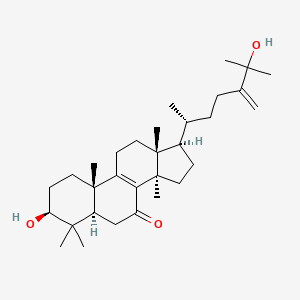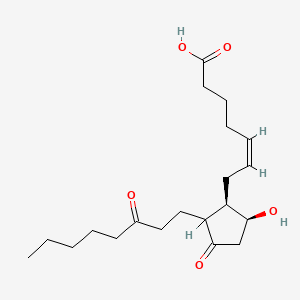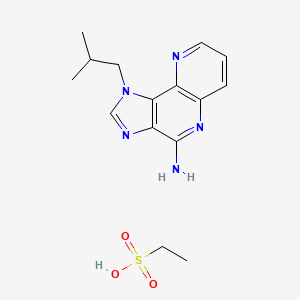
Epetirimod esylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epetirimod esylate is a 1,5-naphthyridine derivative.
Aplicaciones Científicas De Investigación
Erythropoiesis-Stimulating Protein Development
Epetirimod esylate is closely related to darbepoetin alfa, a hyperglycosylated analog of erythropoietin (EPO). Research shows that darbepoetin alfa, due to increased carbohydrate content, has greater in vivo potency and a longer serum half-life compared to regular EPO, allowing less frequent administration for the same biological response. It is used in treating anemia and reducing its incidence in clinical trials (Egrie & Browne, 2001).
Neuroprotective Applications
EPO and its analogs have demonstrated neuroprotective properties. Studies indicate that recombinant human EPO (rhEPO) is effective in treating ischemic stroke, reducing infarct size, and improving clinical outcomes. This highlights its potential as a neuroprotective therapy in acute brain injuries (Ehrenreich et al., 2002), (Ehrenreich et al., 2009).
Impact on Renal Functions
Darbepoetin alfa, a derivative of EPO, exhibits pleiotropic properties, including protection against renal dysfunction and injury in chronic renal failure. This suggests a potential application in treating different types of renal failure (Chatterjee, 2005).
Cellular Trafficking and Degradation
Studies on EPO and its analogs, like darbepoetin alfa, provide insights into their cellular trafficking and degradation. Understanding these processes is crucial for optimizing their therapeutic efficacy in various treatments, such as anemia management (Gross & Lodish, 2006).
Therapeutic Potential in Nervous System Disorders
EPO's role extends beyond erythropoiesis to include applicability in nervous system disorders, potentially offering efficacy in conditions like Alzheimer's disease, stroke, trauma, and diabetic complications. Its neuroprotective properties are a focus of ongoing research (Maiese et al., 2008).
Propiedades
Número CAS |
885483-02-3 |
|---|---|
Nombre del producto |
Epetirimod esylate |
Fórmula molecular |
C15H21N5O3S |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
ethanesulfonic acid;1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine |
InChI |
InChI=1S/C13H15N5.C2H6O3S/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10;1-2-6(3,4)5/h3-5,7-8H,6H2,1-2H3,(H2,14,17);2H2,1H3,(H,3,4,5) |
Clave InChI |
CLPJOVGTNBZYQJ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
SMILES canónico |
CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



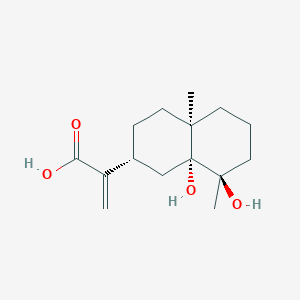
![Indolo[2,3-a]quinolizine-1-methanol, 1-ethyl-1,2,3,4,6,7,12,12b-octahydro-, (1S,12bS)-](/img/structure/B1250147.png)
![4-[(4-Chlorobenzoyl)amino]-N-[4-[4-(2,4-diethoxyphenyl)-1-piperidinyl]-butyl]benzamide](/img/structure/B1250148.png)
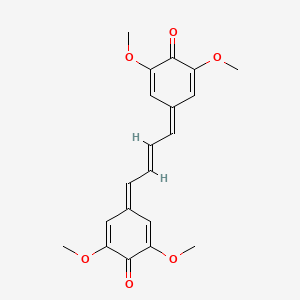
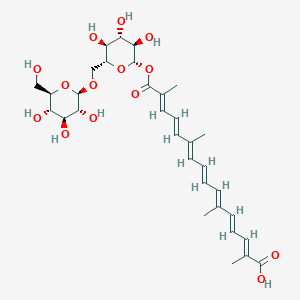
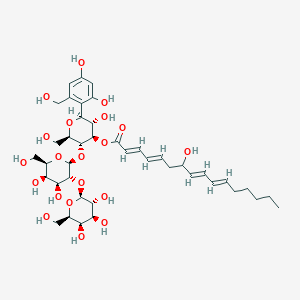
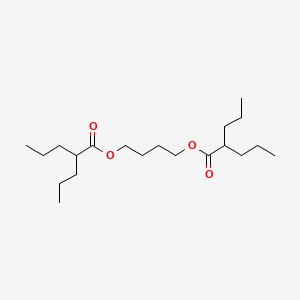
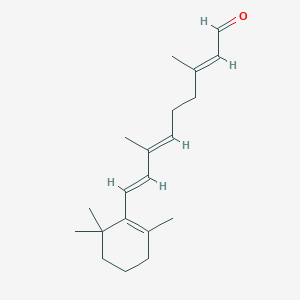
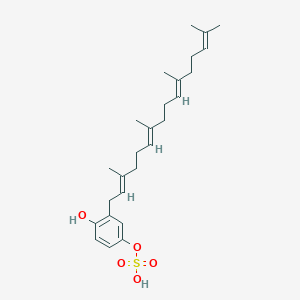
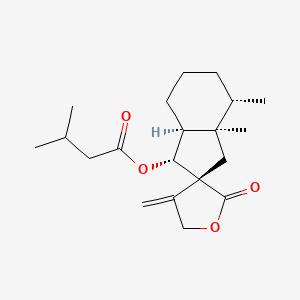

![(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium](/img/structure/B1250163.png)
